APY0201

Catalog No.
S519198
CAS No.
M.F
C23H23N7O
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APY0201

Product Name

APY0201

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine

Molecular Formula

C23H23N7O

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+

InChI Key

RFZQYGBLRIKROZ-PCLIKHOPSA-N

SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

APY0201; APY-0201; APY 0201.

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5

Description

The exact mass of the compound (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is 413.19641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Suppliers: The compound can be purchased from a few chemical suppliers, but the product descriptions typically only focus on its availability and basic properties [, ].
  • Limited Research Data: Searches of scientific databases haven't yielded any published research articles directly investigating this specific molecule [].

Further investigation might be required to uncover potential research applications for this compound. This could involve:

  • Patent Searches: Patent databases might reveal intellectual property filings related to (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine, potentially hinting at its intended use [].
  • Chemical Structure Analysis: Scientists can analyze the compound's structure to identify potential similarities to known bioactive molecules. This might suggest areas for further research based on the properties of related compounds [].

APY0201, chemically known as (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridine-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine, is a selective inhibitor of phosphatidylinositol 3-phosphate 5-kinase (PIKfyve). It plays a significant role in modulating cellular processes by targeting the ATP-binding site of the PIKfyve kinase, leading to the suppression of phosphatidylinositol 3,5-bisphosphate synthesis. This inhibition has been linked to decreased production of interleukin-12 and interleukin-23, which are crucial in inflammatory and immune responses .

  • Due to the lack of research on this specific compound, its mechanism of action within biological systems or interaction with other molecules remains unknown.
  • No information regarding safety hazards like flammability, reactivity, or toxicity is available in scientific databases.
That typically include:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step includes the construction of the pyrazolo ring system followed by functionalization to introduce the necessary substituents.
  • Hydrazone Formation: The compound is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds to form hydrazones.
  • Final Modifications: The morpholine moiety is introduced to complete the structure, often involving cyclization or substitution reactions to achieve the final product.

Specific details on the exact synthetic pathways are often proprietary or found in patent literature .

APY0201 has demonstrated significant biological activity in various studies:

  • Anticancer Properties: In vitro and in vivo studies have shown that APY0201 effectively represses tumor growth by inhibiting autophagy and inducing cell cycle arrest. It has been tested on gastric cancer models and has shown promise as a therapeutic agent against this type of cancer .
  • Cytotoxicity Against Multiple Myeloma: APY0201 exhibits cytotoxic effects against multiple myeloma cells, with a notable potency compared to other PIKfyve inhibitors. It has been found effective in patient-derived primary samples, particularly those with specific genetic alterations .

APY0201 has potential applications in:

  • Cancer Therapy: Its ability to inhibit autophagy and induce cell cycle arrest makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Inflammatory Diseases: By modulating interleukin production, APY0201 may also have applications in treating autoimmune or inflammatory conditions.

Studies have shown that APY0201 interacts specifically with PIKfyve kinase, leading to:

  • Inhibition of IL-12 and IL-23 Production: This interaction is critical for its immunomodulatory effects.
  • Cellular Effects: The inhibition of autophagy results in increased cellular vacuolization and upregulation of lysosomal pathway genes, indicating a complex interaction with cellular metabolism and signaling pathways .

APY0201 belongs to a class of compounds that inhibit PIKfyve kinase. Its unique structure and mechanism distinguish it from other inhibitors. Here are some similar compounds:

Compound NameStructurePotencyUnique Features
Apilimod(E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)pyrazolol[1,5-a]pyrimidin-7-yl)morpholineModerateKnown for its use in autoimmune diseases
YM2016366-amino-N-(3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenyl)nicotinamideLowerLess effective than APY0201 against multiple myeloma
Other PIKfyve inhibitorsVarious structuresVariableOften exhibit broader activity profiles but less specificity

APY0201's selectivity for PIKfyve over other kinases contributes to its potential therapeutic advantages compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

413.19640838 g/mol

Monoisotopic Mass

413.19640838 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hayakawa N, Noguchi M, Takeshita S, Eviryanti A, Seki Y, Nishio H, Yokoyama R,

Explore Compound Types